4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Catalog No.
S6008568
CAS No.
25200-26-4
M.F
C19H24N2O3S
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzami...

CAS Number

25200-26-4

Product Name

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

IUPAC Name

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H24N2O3S/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-13-12-14-4-10-17(11-5-14)25(20,23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H2,20,23,24)

InChI Key

ZPGYWZHPIGXUNA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide is 360.15076381 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group, a benzamide moiety, and a sulfamoylphenyl group. Its molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, and it has a molecular weight of approximately 360.47 g/mol . This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor.

  • Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids. Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine using lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The benzamide moiety may undergo nucleophilic substitution reactions, typically involving nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibits significant biological activity, particularly as an inhibitor of cytosolic phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid, which is involved in inflammatory processes. By inhibiting this enzyme, the compound may help mitigate inflammation and could have therapeutic implications for inflammatory diseases.

The synthesis of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves several steps:

  • Formation of the sulfamoylphenyl intermediate: This is achieved by reacting 4-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Coupling with tert-butylbenzamide: The intermediate is then coupled with tert-butylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

These methods are optimized to maximize yield and purity while adhering to green chemistry principles.

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several notable applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating inflammatory diseases due to its enzyme inhibition properties.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Explored for developing new materials with specific properties due to its unique chemical structure.

Studies focusing on the interactions of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide reveal its binding affinity to cytosolic phospholipase A2α. The compound binds to the active site of the enzyme, effectively blocking the release of arachidonic acid and subsequent inflammatory mediators. This mechanism underscores its potential as an anti-inflammatory agent.

Several compounds share structural similarities with 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:

  • N-[2-(4-Sulfamoylphenyl)ethyl]acetamide: A derivative that also features a sulfamoyl group but lacks the tert-butyl substituent. It has different biological activities and properties .
  • tert-Butanesulfinamide derivatives: These compounds contain the tert-butyl group and are used in asymmetric synthesis but differ significantly in their functional groups and reactivity.

Uniqueness

The uniqueness of 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit cytosolic phospholipase A2α differentiates it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

360.15076381 g/mol

Monoisotopic Mass

360.15076381 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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